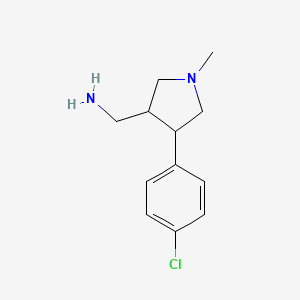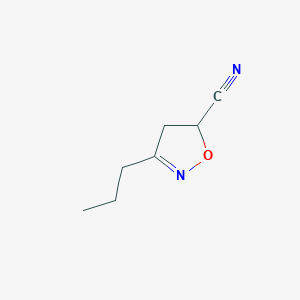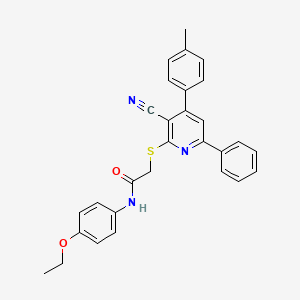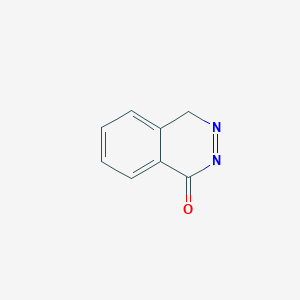
N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluoro and trifluoromethyl group attached to the phenyl ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with 2-fluoro-5-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Epothilone: A thiazole derivative used in cancer treatment.
Uniqueness
N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide is unique due to the presence of both fluoro and trifluoromethyl groups, which enhance its chemical stability and biological activity. These groups also contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C18H12F4N2OS |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[5-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C18H12F4N2OS/c1-10-2-4-11(5-3-10)16(25)24-17-23-9-15(26-17)13-8-12(18(20,21)22)6-7-14(13)19/h2-9H,1H3,(H,23,24,25) |
InChI Key |
PJSSDPOIINIBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C3=C(C=CC(=C3)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-amino-N-(2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11780232.png)
![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone](/img/structure/B11780240.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780250.png)

![2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11780259.png)
![2-(Chlorodifluoromethyl)benzo[d]thiazole](/img/structure/B11780263.png)


![3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine](/img/structure/B11780274.png)
